molecular formula C19H17ClN2O5S3 B11377472 4-(4-((4-Chlorophenyl)sulfonyl)-2-(phenylsulfonyl)thiazol-5-yl)morpholine

4-(4-((4-Chlorophenyl)sulfonyl)-2-(phenylsulfonyl)thiazol-5-yl)morpholine

Cat. No.: B11377472
M. Wt: 485.0 g/mol
InChI Key: IOJGHSLLXGQSAG-UHFFFAOYSA-N
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Description

4-(4-((4-Chlorophenyl)sulfonyl)-2-(phenylsulfonyl)thiazol-5-yl)morpholine is a complex organic compound that features a thiazole ring substituted with sulfonyl groups and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-Chlorophenyl)sulfonyl)-2-(phenylsulfonyl)thiazol-5-yl)morpholine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of Sulfonyl Groups: The sulfonyl groups are introduced via sulfonylation reactions, where the thiazole intermediate is treated with sulfonyl chlorides in the presence of a base.

    Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution reaction where the morpholine ring is attached to the thiazole-sulfonyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-((4-Chlorophenyl)sulfonyl)-2-(phenylsulfonyl)thiazol-5-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of sulfonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, where nucleophiles replace the morpholine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Desulfonylated thiazole derivatives

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

4-(4-((4-Chlorophenyl)sulfonyl)-2-(phenylsulfonyl)thiazol-5-yl)morpholine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-(4-((4-Chlorophenyl)sulfonyl)-2-(phenylsulfonyl)thiazol-5-yl)morpholine involves its interaction with specific molecular targets. The sulfonyl groups and thiazole ring are crucial for binding to enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes by forming stable complexes, thereby affecting cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-((4-Bromophenyl)sulfonyl)-2-(phenylsulfonyl)thiazol-5-yl)morpholine
  • 4-(4-((4-Methylphenyl)sulfonyl)-2-(phenylsulfonyl)thiazol-5-yl)morpholine
  • 4-(4-((4-Nitrophenyl)sulfonyl)-2-(phenylsulfonyl)thiazol-5-yl)morpholine

Uniqueness

4-(4-((4-Chlorophenyl)sulfonyl)-2-(phenylsulfonyl)thiazol-5-yl)morpholine is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C19H17ClN2O5S3

Molecular Weight

485.0 g/mol

IUPAC Name

4-[2-(benzenesulfonyl)-4-(4-chlorophenyl)sulfonyl-1,3-thiazol-5-yl]morpholine

InChI

InChI=1S/C19H17ClN2O5S3/c20-14-6-8-16(9-7-14)29(23,24)17-18(22-10-12-27-13-11-22)28-19(21-17)30(25,26)15-4-2-1-3-5-15/h1-9H,10-13H2

InChI Key

IOJGHSLLXGQSAG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(N=C(S2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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